Lipophilicity (LogP) Divergence of 2.55 Log Units vs. 2-Pyridinylmethyl Isomer Drives Differential Membrane Permeability
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid exhibits an XLogP3 of -1.1 [1], indicating significant hydrophilicity. In contrast, the 2-pyridinylmethyl analog (CAS 1023993-53-4) has a measured LogP of 1.45 [2]. This 2.55 log unit difference corresponds to a partition coefficient (octanol/water) ratio of approximately 350:1, meaning the 2-pyridinylmethyl isomer is roughly 350 times more lipophilic. This stark contrast predicts markedly different passive membrane diffusion rates, tissue distribution profiles, and potential for off-target hydrophobic interactions.
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 |
| Comparator Or Baseline | 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid (LogP = 1.45) |
| Quantified Difference | 2.55 log units (350-fold difference in partition coefficient) |
| Conditions | Calculated/predicted values from PubChem and ChemSrc; experimental conditions for comparator LogP not specified |
Why This Matters
In drug discovery and chemical biology, lipophilicity is a primary determinant of ADME properties; substituting the 3-pyridinylmethyl with the 2-pyridinylmethyl isomer would drastically alter compound behavior in cellular and in vivo assays, invalidating SAR conclusions.
- [1] PubChem. (2025). 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid. CID 5150647. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5150647 View Source
- [2] ChemSrc. (2016). 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid (CAS 1023993-53-4). Retrieved from https://m.chemsrc.com View Source
